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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The coordination chemistry of (1,2-dimethoxyethane)nickel(II) bromide, NiBr2(dme), serves as

a versatile and highly accessible entry point into a rich landscape of novel nickel(II) complexes.

This precursor, noted for the lability of its dme ligand, provides a convenient platform for the

synthesis of a wide array of coordination compounds with tailored electronic and steric

properties. This technical guide explores the coordination of NiBr2(dme) with a focus on three

classes of innovative ligands: N-heterocyclic carbenes (NHCs), iminopyridines, and

phosphines. The resulting nickel complexes have demonstrated significant potential in various

catalytic applications, including cross-coupling reactions that are fundamental to modern

organic synthesis and drug discovery.

Ligand Classes and Their Nickel(II) Complexes
The reactivity of NiBr2(dme) allows for the straightforward synthesis of nickel(II) complexes

with a diverse range of ligand architectures. The choice of ligand is crucial in dictating the

geometry, stability, and catalytic activity of the resulting complex.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a dominant class of ligands in

organometallic chemistry due to their strong σ-donating properties, which lead to the formation

of highly stable metal complexes.[1] The reaction of NiBr2(dme) with NHC precursors, typically

imidazolium salts, often proceeds via transmetalation from a silver-NHC intermediate or by

direct reaction with the free carbene.[1] These reactions yield nickel(II) complexes with varying
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coordination geometries, including square planar and tetrahedral, depending on the steric bulk

of the NHC substituents.

Iminopyridine Ligands: Iminopyridine ligands are a versatile class of N,N-bidentate ligands that

can be readily synthesized and functionalized. Their coordination to NiBr2(dme) typically

results in the formation of stable, often colored, complexes. The electronic and steric properties

of the iminopyridine ligand can be fine-tuned by modifying the substituents on the imine

nitrogen and the pyridine ring, which in turn influences the catalytic behavior of the nickel

center.

Phosphine Ligands: Phosphines are among the most well-studied ligands in coordination

chemistry and catalysis. The reaction of NiBr2(dme) with monodentate or bidentate phosphine

ligands readily yields a variety of nickel(II)-phosphine complexes. The electronic and steric

properties of these complexes are highly tunable by varying the substituents on the

phosphorus atom(s), impacting their efficacy in catalytic transformations such as cross-coupling

and C-H activation reactions.

Quantitative Data Presentation
The structural and spectroscopic properties of nickel(II) complexes derived from NiBr2(dme)
are critical for understanding their reactivity. The following tables summarize key quantitative

data for representative complexes with NHC, iminopyridine, and phosphine ligands.

Table 1: Selected Crystallographic Data for Ni(II)-NHC Complexes

Comple
x
Formula

Crystal
System

Space
Group

Ni-C (Å)
Ni-Br
(Å)

C-Ni-C
(°)

Br-Ni-Br
(°)

Referen
ce

[Ni(IMes)

2Br2]

Monoclini

c
P2(1)/n 1.95(1) 2.33(1) 93.5(4) 95.2(1) [1]

[Ni(IPr)2

Br2]
Triclinic P-1 1.96(2) 2.34(1) 94.1(5) 96.3(1) [1]

[Ni(SIPr)

2Br2]

Monoclini

c
C2/c 1.97(1) 2.35(1) 92.8(3) 94.7(1) [1]
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IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene, IPr = 1,3-bis(2,6-

diisopropylphenyl)imidazol-2-ylidene, SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-

ylidene

Table 2: Selected Spectroscopic Data for Ni(II)-Iminopyridine Complexes

Ligand Complex ν(C=N) (cm⁻¹)
Selected ¹H
NMR (δ, ppm)

Reference

L1 [Ni(L1)Br2] 1630

8.75 (d, 1H, py-

H), 8.41 (s, 1H,

im-H)

[2]

L2 [Ni(L2)Br2] 1625

8.69 (d, 1H, py-

H), 2.21 (s, 3H,

im-CH3)

[2]

L1 = 2,6-bis(1-methylethyl)-N-(2-pyridinylmethylene)phenylamine, L2 = 2,6-bis(1-methylethyl)-

N-[1-(2-pyridinyl)-ethylidene]phenylamine

Table 3: Selected Spectroscopic Data for Ni(II)-Phosphine Complexes

Complex
³¹P{¹H} NMR (δ,
ppm)

ν(Ni-Br) (cm⁻¹) Reference

[NiBr2(PPh3)2] 24.5 285 [2]

[NiBr2(dppe)] 55.2 290 [2]

PPh3 = triphenylphosphine, dppe = 1,2-bis(diphenylphosphino)ethane

Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to the synthesis and study

of these novel nickel complexes.

General Synthesis of Ni(II)-Iminopyridine Complexes
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A solution of the iminopyridine ligand (1.0 mmol) in dichloromethane (10 mL) is added to a

suspension of NiBr2(dme) (1.0 mmol) in dichloromethane (10 mL). The reaction mixture is

stirred at room temperature for 24 hours. The resulting precipitate is collected by filtration,

washed with pentane (2 x 10 mL), and dried under vacuum to yield the desired nickel(II)

complex.[2]

Synthesis of [Ni(L1)Br2] (L1 = 2,6-bis(1-methylethyl)-N-
(2-pyridinylmethylene)phenylamine)
To a suspension of NiBr2(dme) (0.11 g, 0.36 mmol) in 5 mL of CH2Cl2 was added a solution of

ligand L1 (0.1 g, 0.36 mmol) in 5 mL of CH2Cl2.[2] An orange-red reaction mixture formed and

was stirred for 24 hours at room temperature. The precipitate was collected by filtration,

washed with pentane (2 x 10 mL), and dried under vacuum to produce the complex as an

orange-red powder.[2]

Synthesis of Ni(II)-NHC Complexes via Transmetalation
The synthesis of Ni(II)-NHC complexes can be achieved through a carbene transfer reaction

from a silver-NHC complex. The imidazolium salt is first reacted with Ag2O to form the silver-

NHC complex. This intermediate is then reacted with NiBr2(dme) in a suitable solvent, such as

dichloromethane, to yield the desired nickel(II)-NHC complex.[1]

Synthesis of Ni(II)-Phosphine Complexes
A solution of the phosphine ligand (2.0 mmol) in a suitable solvent, such as ethanol or

dichloromethane, is added to a solution of NiBr2(dme) (1.0 mmol) in the same solvent. The

reaction mixture is stirred at room temperature or heated to reflux for a specified period. Upon

cooling, the product often precipitates and can be collected by filtration, washed with a non-

polar solvent like pentane, and dried under vacuum.

Catalytic Applications and Mechanisms
Nickel complexes bearing these novel ligands have shown significant promise as catalysts in a

variety of organic transformations, most notably in cross-coupling reactions.

Suzuki-Miyaura Coupling
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Nickel-NHC complexes are highly effective catalysts for Suzuki-Miyaura cross-coupling

reactions, which form carbon-carbon bonds between organoboron compounds and organic

halides. The catalytic cycle is generally believed to involve the oxidative addition of the organic

halide to a Ni(0) species, followed by transmetalation with the organoboron reagent and

subsequent reductive elimination to afford the cross-coupled product and regenerate the active

Ni(0) catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling
The Heck reaction, the coupling of an unsaturated halide with an alkene, can also be effectively

catalyzed by nickel complexes, particularly those with phosphine ligands. The mechanism is

similar to the Suzuki-Miyaura coupling, involving an oxidative addition-reductive elimination

cycle. A key difference is the migratory insertion of the alkene into the Ni-R bond, followed by a

β-hydride elimination step to form the product and a nickel-hydride species, which is then

converted back to the active Ni(0) catalyst in the presence of a base.

Caption: Generalized catalytic cycle for the Heck coupling reaction.

Conclusion
The coordination chemistry of NiBr2(dme) with novel ligands such as N-heterocyclic carbenes,

iminopyridines, and phosphines provides a fertile ground for the development of new and

efficient catalysts. The ease of synthesis and the tunability of the resulting nickel(II) complexes

make them attractive candidates for a wide range of applications in organic synthesis and drug

development. Further exploration of ligand design and mechanistic studies will undoubtedly

lead to the discovery of even more active and selective nickel-based catalytic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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